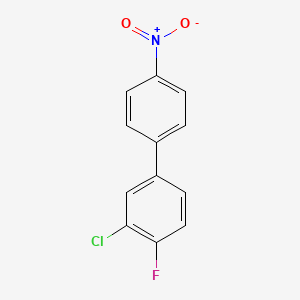
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene
Overview
Description
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene is a useful research compound. Its molecular formula is C12H7ClFNO2 and its molecular weight is 251.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Chloro-1-fluoro-4-(4-nitrophenyl)benzene, a compound with the molecular formula CHClFNO, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features both halogen and nitro substituents on a benzene ring, which can significantly influence its reactivity and biological interactions. The presence of these functional groups is known to enhance the compound's lipophilicity and potential for receptor binding.
| Property | Value |
|---|---|
| Molecular Formula | CHClFNO |
| Molecular Weight | 175.54 g/mol |
| Melting Point | Not specified |
| Solubility in Water | Low |
| Log P (Octanol/Water) | Not specified |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Similar compounds have been reported to exhibit:
- Antimicrobial Activity : Compounds with similar structures often demonstrate antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes.
- Anticancer Activity : Some derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Case Studies
- Antimicrobial Studies : Research has indicated that compounds analogous to this compound exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency .
- Cytotoxicity Assays : In vitro studies have demonstrated that certain nitro-substituted phenyl compounds can induce apoptosis in cancer cell lines such as MCF-7 and U-937. The IC values for these compounds ranged from micromolar to sub-micromolar concentrations, indicating strong cytotoxic effects .
Table 2: Biological Activity Data
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(4-nitrophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-7-9(3-6-12(11)14)8-1-4-10(5-2-8)15(16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKOZBKPAFNDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718398 | |
| Record name | 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904325-90-2 | |
| Record name | 3-Chloro-4-fluoro-4'-nitro-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















